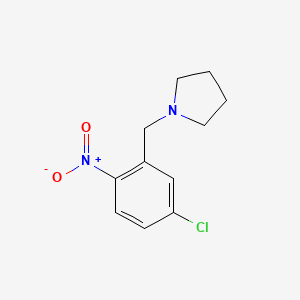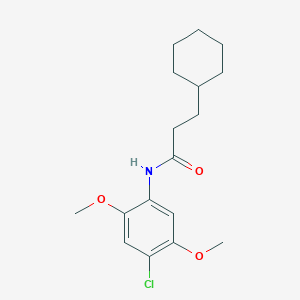
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide, commonly known as CP 47,497, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana. CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body.
Wirkmechanismus
CP 47,497 acts as a potent agonist of the CB1 receptor, which is found primarily in the brain and central nervous system. When CP 47,497 binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids, including the feeling of euphoria and altered perception of time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP 47,497 are similar to those of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. CP 47,497 has been shown to produce a range of effects, including analgesia, sedation, appetite stimulation, and anti-inflammatory effects. It has also been shown to have potential therapeutic applications in the treatment of pain, anxiety, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP 47,497 in lab experiments is its ability to activate the CB1 receptor, which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. This allows researchers to study the effects of cannabinoids on the human body without the need for marijuana. However, one limitation of using CP 47,497 is its potential for abuse and addiction. CP 47,497 is a synthetic cannabinoid that is not approved for human consumption, and its use should be strictly limited to scientific research.
Zukünftige Richtungen
There are many future directions for research on CP 47,497. One area of research is the development of new synthetic cannabinoids that are more potent and selective in their binding to the CB1 receptor. Another area of research is the study of the long-term effects of CP 47,497 on the human body, including its potential for addiction and withdrawal. Additionally, CP 47,497 may have potential therapeutic applications in the treatment of pain, anxiety, and inflammation, and further research is needed to explore these possibilities.
Synthesemethoden
CP 47,497 is synthesized using a multi-step process that involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate 4-chloro-2,5-dimethoxyphenylcyclohexylamine. This intermediate is then reacted with 3-bromo-1-phenylpropan-1-one to form CP 47,497.
Wissenschaftliche Forschungsanwendungen
CP 47,497 has been widely used in scientific research to study the effects of cannabinoids on the human body. It has been used to investigate the mechanism of action of cannabinoids, as well as their potential therapeutic applications. CP 47,497 has been shown to activate the cannabinoid receptor type 1 (CB1), which is responsible for the psychoactive effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide. It has also been used to study the effects of cannabinoids on pain, anxiety, and inflammation.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKWESYAGSKBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclohexylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

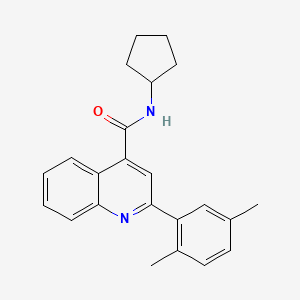
![3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)

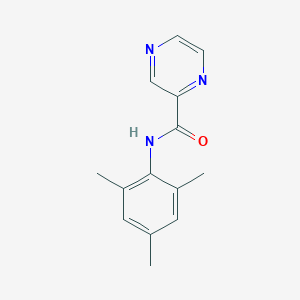
![5-{[(4-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5881480.png)

![4,6-dimethyl-2-[4-(2-pyridinyl)-1-piperazinyl]nicotinonitrile](/img/structure/B5881489.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)
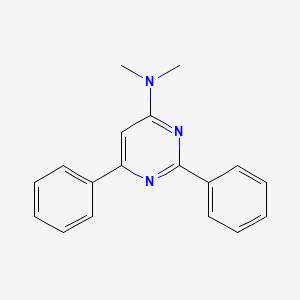
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5881519.png)

![methyl 2-methyl-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5881535.png)
